molecular formula C13H11NO4 B1443701 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- CAS No. 97856-35-4

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-

Cat. No.: B1443701
CAS No.: 97856-35-4
M. Wt: 245.23 g/mol
InChI Key: XJASSHAGBIULRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- (CAS: 343934-41-8) is a succinimide derivative featuring a 4-ethenylbenzoyloxy substituent. Its molecular formula is C₁₃H₁₁NO₆S, with a molecular weight of 309.29 g/mol . The compound’s structure combines the reactive 2,5-pyrrolidinedione (succinimide) core with a vinylsulfonyl benzoyl group, which enhances its utility in polymer conjugation and crosslinking applications. Notably, the ethenyl group allows for Michael addition or thiol-ene click chemistry, making it valuable in drug delivery systems and biomaterial engineering .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASSHAGBIULRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30760286
Record name 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97856-35-4
Record name 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification via Activated Acyl Derivatives

One of the most common approaches involves using activated carboxylic acid derivatives of 4-ethenylbenzoic acid, such as acid chlorides or anhydrides, which react with 2,5-pyrrolidinedione under controlled conditions.

  • Step 1: Synthesis of 4-ethenylbenzoyl chloride by treating 4-ethenylbenzoic acid with thionyl chloride or oxalyl chloride.
  • Step 2: Reaction of 4-ethenylbenzoyl chloride with 2,5-pyrrolidinedione in the presence of a base (e.g., triethylamine) to form the ester linkage at the nitrogen atom.

This method offers high yields and selectivity due to the reactive acyl chloride intermediate facilitating nucleophilic attack by the nitrogen atom of 2,5-pyrrolidinedione.

Carbodiimide-Mediated Coupling

An alternative method employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of 4-ethenylbenzoic acid, promoting ester formation with 2,5-pyrrolidinedione.

  • Step 1: Mixing 4-ethenylbenzoic acid and 2,5-pyrrolidinedione in an aprotic solvent like dichloromethane.
  • Step 2: Addition of a carbodiimide reagent and catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reaction rate.
  • Step 3: Stirring under mild conditions to allow coupling, followed by purification.

This method is advantageous for preserving sensitive functional groups such as the ethenyl moiety and avoiding harsh reagents.

Enzymatic Esterification

Though less common, enzymatic catalysis using lipases can be employed for regioselective esterification under mild conditions, offering environmentally friendly synthesis routes. However, this method requires optimization due to the steric hindrance around the nitrogen atom in 2,5-pyrrolidinedione.

Reaction Conditions and Yields

Method Reagents/Conditions Typical Yield (%) Notes
Acyl Chloride Method 4-ethenylbenzoyl chloride, triethylamine, DCM 75-90 Requires moisture-free conditions
Carbodiimide Coupling DCC or EDC, DMAP, DCM, room temperature 70-85 Mild conditions, good for sensitive groups
Enzymatic Esterification Lipase catalyst, organic solvent, mild temp 40-60 Eco-friendly, lower yield, longer time

Research Findings and Mechanistic Insights

  • The acyl chloride method is widely reported for its efficiency and straightforward protocol, but the use of corrosive reagents necessitates careful handling.
  • Carbodiimide coupling avoids acid chlorides and is preferred when the vinyl group is sensitive to harsh reagents.
  • Mechanistic studies indicate that the nucleophilic attack occurs at the nitrogen atom of the pyrrolidinedione ring, facilitated by the electron-withdrawing nature of the carbonyl groups, which enhances nucleophilicity.
  • Side reactions such as polymerization of the ethenyl group can be minimized by controlling reaction temperature and time.
  • No direct oxidative or radical-based methods have been reported for this specific ester derivative, contrasting with other pyrrolidinedione modifications involving skeletal rearrangements or N-atom removal.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations
Acyl Chloride Esterification 4-ethenylbenzoyl chloride, base High yield, rapid reaction Requires moisture control, corrosive reagents
Carbodiimide Coupling DCC/EDC, DMAP Mild conditions, functional group tolerance Moderate yield, byproduct removal needed
Enzymatic Esterification Lipase, organic solvent Green chemistry, regioselective Lower yield, longer reaction time

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions due to the presence of carbonyl groups. Common reagents for these reactions include nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways include enzyme active sites, where it can form covalent bonds with amino acid residues, thereby inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2,5-pyrrolidinedione derivatives, emphasizing differences in substituents, applications, and biological activities:

Compound Substituent Molecular Formula Key Properties/Applications References
Target Compound : 1-[(4-ethenylbenzoyl)oxy]- 4-Ethenylbenzoyloxy C₁₃H₁₁NO₆S Reactive vinyl group for polymer conjugation; used in micellar nanoparticles for drug delivery.
1-[(3,4-Dimethylbenzoyl)oxy]- 3,4-Dimethylbenzoyloxy C₁₄H₁₅NO₄ Identified in pyrolysis products; potential role in thermal degradation chemistry.
1-(Benzoyloxy)- Benzoyloxy C₁₁H₉NO₄ Found in plant extracts (e.g., Acalypha wilkesiana); exhibits antimicrobial and anti-inflammatory properties.
1-[(2-Chlorobenzoyl)oxy]- 2-Chlorobenzoyloxy C₁₁H₈ClNO₄ Higher electrophilicity due to electron-withdrawing Cl group; used in synthetic intermediates.
1-[[(Cyclopentyloxy)carbonyl]oxy]- Cyclopentyloxycarbonyloxy C₁₀H₁₃NO₅ Prodrug linker; enhances lipophilicity for membrane permeability.
U-73122 17β-Methoxyestra-1,3,5(10)-trien-17-ylaminohexyl-pyrrole-2,5-dione C₃₀H₄₁N₃O₄ Potent phospholipase C (PLC) inhibitor; blocks platelet aggregation and neutrophil activation.
U-73343 Pyrrolidinedione analog of U-73122 C₃₀H₄₁N₃O₄ Inactive PLC analog; used as a negative control in signaling studies.

Key Structural and Functional Differences :

Reactivity :

  • The ethenylsulfonyl group in the target compound enables covalent bonding with thiols or amines, critical for bioconjugation . In contrast, U-73122 ’s pyrrole-dione structure directly inhibits PLC enzymatic activity via steric interference .
  • Chlorobenzoyl and methylbenzoyl derivatives exhibit enhanced stability and lipophilicity, favoring applications in hydrophobic environments (e.g., antifungal coatings) .

Biological Activity :

  • 1-(Benzoyloxy)- and 1-[(3,4-dimethylbenzoyl)oxy]- derivatives from plant extracts show broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial membranes .
  • U-73122 and U-73343 demonstrate the critical role of the pyrrole-dione vs. pyrrolidinedione core in bioactivity: replacing the pyrrole with a saturated pyrrolidine ring (U-73343) abolishes PLC inhibition .

Industrial Applications :

  • The target compound’s vinyl group is exploited in block-copolymer synthesis for enzyme-responsive drug delivery systems .
  • Cyclopentyloxycarbonyloxy derivatives serve as protective groups in peptide synthesis, improving solubility and stability .

Pharmaceutical Development :

  • U-73122 is a cornerstone in studying G-protein-coupled receptor signaling, with IC₅₀ values of 1–5 µM against PLC-dependent pathways in platelets and neutrophils .
  • The 1-[(4-ethenylbenzoyl)oxy]- derivative’s reactivity has been leveraged in MMP-responsive micelles, enabling tumor-targeted drug release .

Antimicrobial Activity :

  • 1-(Benzoyloxy)-2,5-pyrrolidinedione from Acalypha wilkesiana essential oil inhibits Staphylococcus aureus biofilms, with synergistic effects observed in combination with phenolic compounds .

Thermal and Chemical Stability :

  • Pyrolysis studies show that 1-[(3,4-dimethylbenzoyl)oxy]- derivatives form stable aromatic byproducts at high temperatures, suggesting utility in flame-retardant materials .

Biological Activity

Overview of 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-

Chemical Structure and Properties

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- is a synthetic compound characterized by a pyrrolidine ring with a dione functional group and an attached vinylbenzoyloxy moiety. Its chemical structure can be represented as follows:

C13H11NO3\text{C}_{13}\text{H}_{11}\text{N}\text{O}_3

This compound is known for its potential applications in medicinal chemistry due to its unique structural features that may influence its biological activity.

Anticancer Activity

Several studies have indicated that compounds similar to 2,5-Pyrrolidinedione derivatives exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • Case Study : A study on pyrrolidine derivatives demonstrated their ability to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research has shown that certain pyrrolidine derivatives possess antimicrobial properties. The presence of the vinylbenzoyloxy group may enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacterial strains.

  • Example : In vitro assays have revealed that related compounds display significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Anti-inflammatory Effects

Pyrrolidine derivatives are also being investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases.

  • Research Findings : Experimental models suggest that these compounds can reduce pro-inflammatory cytokine production, thereby alleviating symptoms associated with chronic inflammation.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-?

  • Methodological Answer : The synthesis of pyrrolidinedione derivatives typically involves coupling a substituted benzoyl chloride with the hydroxyl group of 2,5-pyrrolidinedione under anhydrous conditions. For example, reactions may employ Schotten-Baumann conditions (aqueous base with dichloromethane) to facilitate esterification. Catalysts like DMAP or triethylamine can enhance reaction efficiency. Post-synthesis purification often uses column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. How is the compound chemically characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm the ester linkage and ethenylbenzoyl substitution pattern.
  • IR spectroscopy to identify carbonyl stretches (~1750–1700 cm⁻¹ for ester and pyrrolidinedione groups).
  • Mass spectrometry (ESI-TOF or MALDI-TOF) to verify molecular weight.
  • Elemental analysis to validate purity. For analogs like 3-(2-decenyl)-pyrrolidinedione, these methods confirmed a molecular weight of 377.52 g/mol and structural integrity .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial assays : Minimum biofilm eradication concentration (MBEC) and minimum biofilm inhibitory concentration (MBIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For analogs, MBEC values ranged from 32–128 µg/mL depending on substituents .
  • Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.

Advanced Research Questions

Q. How can structural modifications optimize the compound’s antimicrobial efficacy?

  • Methodological Answer : Systematic SAR studies are critical:

  • Alkyl chain length : Increasing hydrophobicity (e.g., replacing ethenyl with decenyl) enhances membrane penetration but may reduce solubility.
  • Electron-withdrawing groups : Fluorine or nitro groups on the benzoyl moiety improve stability and target binding. For example, 3-(4-fluorophenyl)-pyrrolidinedione derivatives showed enhanced activity against C. albicans .
  • Hybridization : Conjugation with known pharmacophores (e.g., morpholine) can improve bioavailability .

Q. What mechanistic insights explain its potential anticancer activity?

  • Methodological Answer : Advanced studies include:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death induction.
  • ROS modulation : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in treated cancer cells.
  • Pathway inhibition : Western blotting to assess downregulation of survival signals (e.g., AKT/mTOR). For pyrrolidinedione analogs, ROS-mediated apoptosis was observed in colorectal cancer models .

Q. How does the compound’s reactivity enable protein conjugation in biochemical applications?

  • Methodological Answer : The succinimide ester group reacts selectively with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, 4–25°C). Methodological steps:

  • Buffer optimization : Use PBS or HEPES to maintain pH stability.
  • Stoichiometric control : Molar ratios of 5:1 (compound:protein) minimize over-labeling.
  • Validation : SDS-PAGE with Coomassie staining or MALDI-TOF to confirm conjugation efficiency. Similar esters (e.g., NHS-LC-Biotin) are widely used for antibody labeling .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Contradictions (e.g., varying MBIC values across studies) require:

  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing.
  • Biofilm vs. planktonic assays : Biofilm models often show higher resistance; use Calgary biofilm devices for consistency.
  • Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-
Reactant of Route 2
Reactant of Route 2
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.